molecular formula C18H24N4O3S B2753187 4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-N-phenethylpiperidine-1-carboxamide CAS No. 2034522-75-1

4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-N-phenethylpiperidine-1-carboxamide

Cat. No.: B2753187
CAS No.: 2034522-75-1
M. Wt: 376.48
InChI Key: IXTOOKCFPQKAHI-UHFFFAOYSA-N
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Description

4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-N-phenethylpiperidine-1-carboxamide: is a complex organic compound that features a piperidine ring, an imidazole group, and a phenethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-N-phenethylpiperidine-1-carboxamide . Common synthetic routes include:

  • Piperidine Synthesis: : Piperidine can be synthesized through the hydrogenation of pyridine or by the reduction of pyridine derivatives.

  • Imidazole Introduction: : The imidazole group can be introduced through a reaction with 1-methyl-1H-imidazole-2-sulfonyl chloride.

  • Phenethyl Group Addition: : The phenethyl group can be added through a reaction with phenethylamine.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.

  • Reduction: : Reduction reactions can be used to reduce certain functional groups.

  • Substitution: : Substitution reactions can be used to replace one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Substitution reactions often use nucleophiles such as amines or halides.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation might produce carboxylic acids, while reduction might produce alcohols.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a ligand for biological receptors or enzymes.

  • Medicine: : It could be explored for its therapeutic potential in treating various diseases.

  • Industry: : It might be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-N-phenethylpiperidine-1-carboxamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

This compound can be compared to other similar compounds that also contain imidazole, piperidine, or phenethyl groups. Some similar compounds include:

  • Imidazole derivatives: : These compounds share the imidazole ring and may have similar biological activities.

  • Piperidine derivatives: : These compounds contain the piperidine ring and can exhibit similar chemical properties.

  • Phenethylamine derivatives: : These compounds include the phenethyl group and may have comparable pharmacological effects.

By comparing these compounds, we can highlight the uniqueness of 4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-N-phenethylpiperidine-1-carboxamide

Properties

IUPAC Name

4-(1-methylimidazol-2-yl)sulfonyl-N-(2-phenylethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S/c1-21-14-11-20-18(21)26(24,25)16-8-12-22(13-9-16)17(23)19-10-7-15-5-3-2-4-6-15/h2-6,11,14,16H,7-10,12-13H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTOOKCFPQKAHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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